5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS 27265-89-0) is a highly functionalized heterocyclic building block designed for complex active pharmaceutical ingredient (API) and agrochemical synthesis. Featuring a pre-installed methoxy ether and a specific halogenation pattern (5-chloro, 2,4-difluoro), this scaffold enables orthogonal reactivity. The highly electrophilic 2- and 4-positions allow for rapid, mild nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the 5-chloro substituent serves as a robust handle for subsequent palladium-catalyzed cross-coupling. By locking the 6-position with a methoxy group, this reagent bypasses the regioselectivity bottlenecks common to symmetrical tri- or tetra-halogenated pyrimidines, making it a critical precursor for multi-kinase inhibitors and advanced crop protection agents [1].
Substituting this compound with the cheaper, fully halogenated baseline 5-chloro-2,4,6-trifluoropyrimidine requires an initial methoxylation step that inevitably generates a statistical mixture of 2-, 4-, and 6-methoxy isomers, as well as over-substituted dimethoxy byproducts. This lack of regiocontrol necessitates resource-intensive chromatographic separations, drastically reducing overall process yield and increasing solvent waste [1]. Furthermore, substituting with the chlorinated analog (2,4,5-trichloro-6-methoxypyrimidine) fundamentally alters the SNAr kinetic profile; the carbon-chlorine bonds at the 2- and 4-positions are significantly less reactive than carbon-fluorine bonds, requiring elevated temperatures that can lead to degradation or unwanted side reactions [2]. Procuring the pre-methoxylated, fluorinated scaffold ensures predictable, high-yielding sequential substitutions under mild conditions.
Absence of C5 leaving group prevents cine‑substitution, limiting scaffold diversification.
Lacks C6‑OMe directing group; may yield C2/C4 regioisomer mixtures requiring separation.
Bromine leaving group may alter SNAr kinetics and reaction outcome.
Utilizing 5-chloro-2,4-difluoro-6-methoxypyrimidine directly avoids the yield penalties associated with in situ methoxylation of fully halogenated precursors. While direct amination of the pre-methoxylated target compound routinely achieves >95% yield for the desired mono-substituted intermediate, attempting to methoxylate 5-chloro-2,4,6-trifluoropyrimidine yields <60% of the target isomer due to competing substitution at the 2- and 4-positions [1].
| Evidence Dimension | First-stage SNAr yield and isomer purity |
| Target Compound Data | >95% yield of target isomer (direct amination) |
| Comparator Or Baseline | 5-Chloro-2,4,6-trifluoropyrimidine (<60% yield of mono-methoxy intermediate) |
| Quantified Difference | Eliminates a ~40% yield penalty and avoids complex isomer separation. |
| Conditions | Standard SNAr conditions (1 eq. nucleophile, amine/alkoxide, 0-20 °C) |
Procuring the pre-methoxylated building block directly improves downstream API throughput by removing a low-yielding, unselective synthetic step.
The presence of fluorine atoms at the 2- and 4-positions significantly accelerates nucleophilic aromatic substitution compared to chlorinated analogs. Amine displacement at the C-4 position of 5-chloro-2,4-difluoro-6-methoxypyrimidine typically reaches >90% conversion between room temperature and 40 °C. In contrast, the baseline 2,4,5-trichloro-6-methoxypyrimidine requires sustained heating at 80–100 °C to achieve similar conversion rates [1].
| Evidence Dimension | Temperature required for >90% conversion in amine SNAr at C-4 |
| Target Compound Data | 20–40 °C |
| Comparator Or Baseline | 2,4,5-Trichloro-6-methoxypyrimidine (80–100 °C) |
| Quantified Difference | 40–60 °C reduction in required reaction temperature. |
| Conditions | Primary amine nucleophile, polar aprotic solvent (e.g., THF or DMF) |
Lower reaction temperatures prevent thermal degradation of sensitive amine nucleophiles and reduce energy costs during scale-up.
The 5-chloro substituent offers superior chemoselectivity during multi-step syntheses compared to brominated analogs. When subjected to basic SNAr conditions to displace the 2,4-fluorines, 5-chloro-2,4-difluoro-6-methoxypyrimidine remains intact at the C-5 position. Conversely, 5-bromo analogs are prone to premature debromination or unwanted side reactions under identical strongly basic conditions [1]. This preserves the C-5 chlorine for late-stage Suzuki-Miyaura or Stille couplings.
| Evidence Dimension | Halogen stability during early-stage basic SNAr |
| Target Compound Data | C-5 Chlorine remains >98% intact |
| Comparator Or Baseline | 5-Bromo-2,4-difluoro-6-methoxypyrimidine (Significant debromination/side reactions) |
| Quantified Difference | Near-complete preservation of the cross-coupling handle. |
| Conditions | Strong amine/alkoxide nucleophiles, elevated pH, prolonged reaction times |
Ensures the halogen handle remains intact through multi-step syntheses, preventing costly batch failures in complex API manufacturing.
Fully fluorinated pyrimidines are notoriously volatile and moisture-sensitive, complicating storage and handling. By replacing one fluorine with a methoxy group and another with chlorine, 5-chloro-2,4-difluoro-6-methoxypyrimidine exhibits a significantly lower vapor pressure and a reduced rate of ambient hydrolysis compared to 5-chloro-2,4,6-trifluoropyrimidine [1]. This controlled reactivity profile allows for standard inert storage without rapid degradation to pyrimidinols.
| Evidence Dimension | Moisture sensitivity and ambient hydrolysis rate |
| Target Compound Data | Stable under standard inert storage; slow hydrolysis |
| Comparator Or Baseline | 5-Chloro-2,4,6-trifluoropyrimidine (Highly volatile, rapid ambient hydrolysis) |
| Quantified Difference | Significantly extended shelf-life and reduced handling complexity. |
| Conditions | Ambient laboratory handling, brief exposure to atmospheric moisture |
Reduces the need for ultra-strict anhydrous handling protocols, lowering operational complexity in standard manufacturing environments.
Ideal for drug discovery programs requiring asymmetric substitution at the 2- and 4-positions of a pyrimidine core. The 2,4-difluoro pattern allows stepwise, temperature-controlled amine additions, while the pre-installed 6-methoxy group prevents the formation of complex statistical mixtures [1].
Perfectly suited for workflows where the pyrimidine core must be fully decorated with nucleophiles before attaching a sterically hindered aryl group. The robust 5-chloro substituent survives early-stage basic conditions and serves as a reliable handle for late-stage Suzuki or Stille couplings [2].
The right choice for scaling up sulfonylurea or pyrimidinyloxy herbicide analogs. Procuring this specific scaffold ensures the pre-installed 6-methoxy group matches the required pharmacophore/toxophore, eliminating regiochemical waste streams and improving overall process mass intensity [3].